

differential diagnosis of elevated C5 acylcarnitines in newborn screening

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Compound of Interest

Compound Name: Isovalerylcarnitine chloride

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An elevated C5 acylcarnitine level in a newborn screening is a critical indicator of potential inborn errors of metabolism, necessitating a swift and systematic diagnostic approach. This guide provides a comparative overview of the primary differential diagnoses, including Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency, also known as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD). Additionally, it addresses the significant issue of pivaloylcarnitine interference, a common cause of false-positive results. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visual aids to clarify metabolic pathways and diagnostic workflows.

Differential Diagnosis of Elevated C5 Acylcarnitine

An elevated C5 acylcarnitine finding on a newborn screen prompts immediate further investigation to distinguish between several conditions. The primary considerations are:

- Isovaleric Acidemia (IVA): An autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the amino acid leucine.[1][2] This deficiency leads to the accumulation of isovaleric acid and its derivatives.[3]
- Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency / 2-Methylbutyryl-CoA Dehydrogenase (2-MBCD) Deficiency: An autosomal recessive disorder affecting the metabolism of the amino acid isoleucine due to a deficiency of the enzyme short/branched-chain acyl-CoA dehydrogenase.[4][5]

- **Pivaloylcarnitine Interference:** This is not a metabolic disorder but a frequent cause of false-positive C5 elevations.[6][7] Pivaloylcarnitine is an isobaric compound to isovalerylcarnitine, meaning they have the same mass-to-charge ratio and are indistinguishable by standard tandem mass spectrometry (MS/MS) used in newborn screening.[6][7] Its presence can be due to maternal or infant exposure to pivalic acid-containing antibiotics (e.g., pivampicillin, pivmecillinam) or the use of certain nipple creams by breastfeeding mothers.[8][9][10]

Comparative Biochemical Profiles

The differentiation of these conditions relies on a multi-tiered approach involving the analysis of acylcarnitine profiles in blood and organic acids in urine. The following tables summarize the key quantitative data used for differential diagnosis.

Table 1: Comparison of C5 Acylcarnitine and Related Metabolites in Dried Blood Spots and Plasma

Analyte	Isovaleric Acidemia (IVA)	SBCAD/2-MBCD Deficiency	Pivaloylcarnitine Interference	Normal Range/Cutoff
C5 Acylcarnitine (DBS)	Significantly elevated, often >2.0 $\mu\text{mol/L}$, can be as high as >70 $\mu\text{mol/L}$ [11][12]	Moderately elevated, typically in the range of 0.44 to 3.56 $\mu\text{mol/L}$ [8]	Elevated, levels can overlap with true positives (e.g., 1.9 to 5.8 $\mu\text{mol/L}$)[13]	Varies by screening program, typically <0.4-0.7 $\mu\text{mol/L}$ [7][14]
C5/C2 (Acetylcarnitine) Ratio	Often elevated[15]	May be elevated[8]	Not typically used for differentiation	Varies by screening program
C5/C3 (Propionylcarnitine) Ratio	Often elevated[15]	May be elevated[8]	Not typically used for differentiation	Varies by screening program

Table 2: Comparison of Urinary Organic Acid Profiles

Analyte	Isovaleric Acidemia (IVA)	SBCAD/2-MBCD Deficiency	Pivaloylcarnitine Interference	Normal Range
Isovalerylglycine	Markedly elevated[2][16]	Absent	Absent	Typically <3.7 mmol/mol creatinine[17]
2-Methylbutyrylglycine	Absent	Markedly elevated[18][19]	Absent	Not typically detected
3-Hydroxyisovaleric Acid	May be elevated[3][11]	Absent	Absent	Varies
Pivaloylglycine	Absent	Absent	May be present	Absent

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the primary screening tool for detecting elevated C5 acylcarnitine in dried blood spots (DBS).

- **Sample Preparation:** A 3mm punch from a DBS card is placed into a well of a 96-well microtiter plate. A methanol solution containing stable isotope-labeled internal standards for various acylcarnitines is added to each well. The plate is then agitated to extract the acylcarnitines from the blood spot.
- **Derivatization:** The extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This step enhances their ionization efficiency for MS/MS analysis.
- **Analysis:** The derivatized sample is injected into the tandem mass spectrometer, typically using a flow injection analysis approach without chromatographic separation for high-throughput screening. Electrospray ionization (ESI) in the positive ion mode is used. The

instrument is operated in a precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect specific acylcarnitines based on their mass-to-charge ratios.

- Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding labeled internal standard.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

This is a crucial confirmatory test to differentiate the causes of elevated C5 acylcarnitine.

- Sample Preparation and Extraction: An internal standard is added to a measured volume of urine. The urine is then acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate. The organic layer is separated and evaporated to dryness under a stream of nitrogen.
- Derivatization: The dried residue is derivatized to make the organic acids volatile for GC analysis. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC/MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
- Data Interpretation: The presence and quantity of specific organic acids, such as isovalerylglycine and 2-methylbutyrylglycine, are determined by comparing the retention times and mass spectra to those of known standards.

Molecular Genetic Testing

Definitive diagnosis of IVA and SBCAD/2-MBCD deficiency is achieved through molecular analysis of the respective genes.

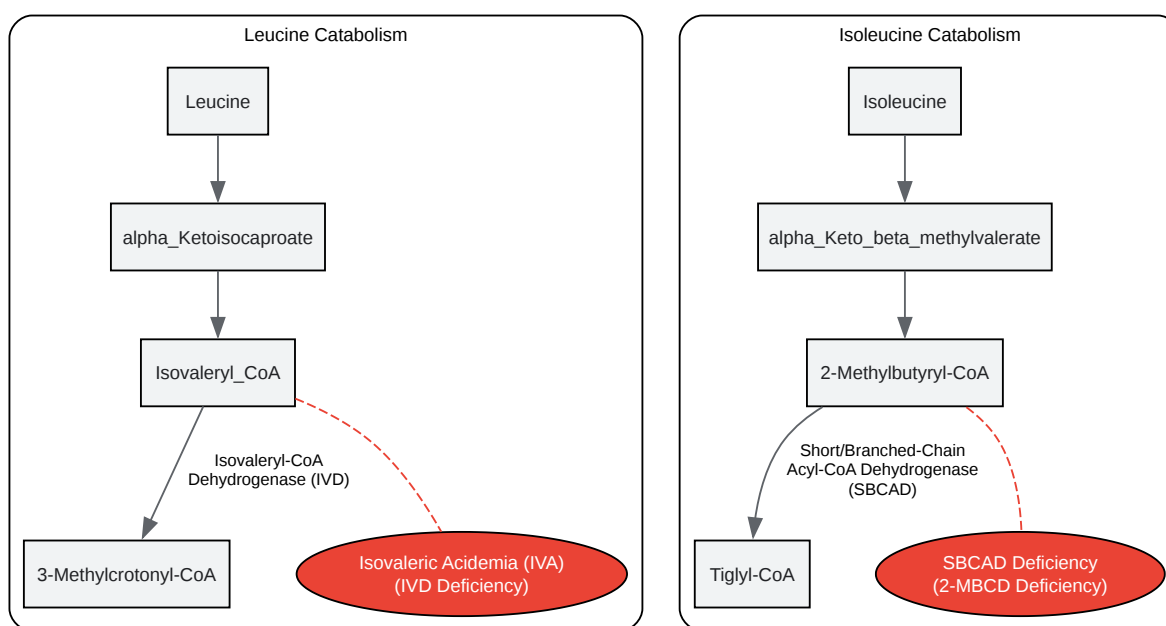
- Isovaleric Acidemia (IVA): Sequencing of the IVD gene is performed to identify pathogenic variants.[\[20\]](#)[\[21\]](#)[\[22\]](#)

- SBCAD/2-MBCD Deficiency: Sequencing of the ACADSB gene is performed to identify pathogenic variants.[23][24][25]

Visualizing Metabolic Pathways and Diagnostic Workflows

Leucine and Isoleucine Catabolic Pathways

The following diagram illustrates the metabolic pathways for leucine and isoleucine, highlighting the enzymatic blocks in IVA and SBCAD/2-MBCD deficiency.

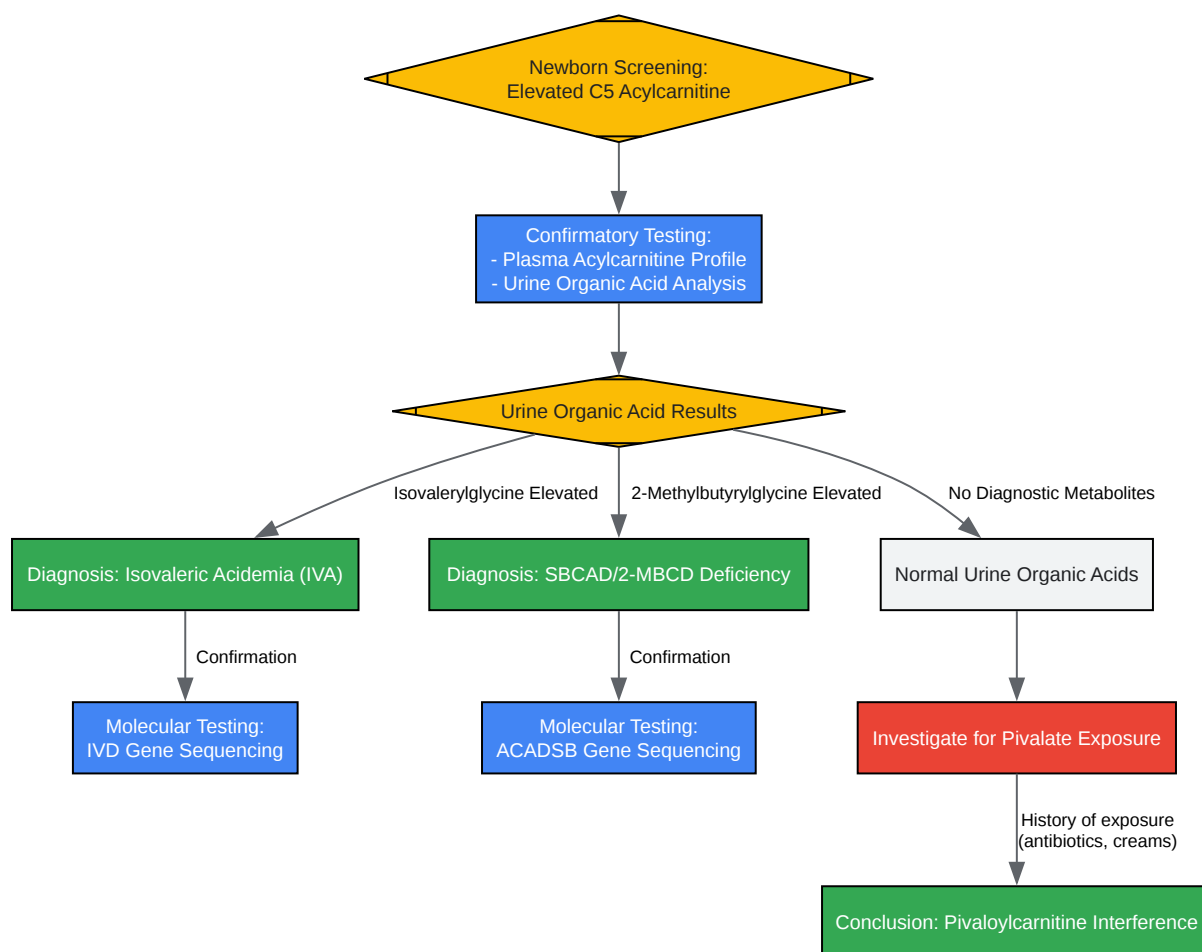


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Caption: Leucine and Isoleucine metabolic pathways with enzyme deficiencies.

Diagnostic Workflow for Elevated C5 Acylcarnitine

This diagram outlines the logical steps taken from an abnormal newborn screening result to a definitive diagnosis.



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Caption: Diagnostic algorithm for elevated C5 acylcarnitine in newborns.

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